[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine
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Overview
Description
[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine: is a heterocyclic organic compound that features both imidazole and pyridine rings
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a wide range of biological targets . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation , while others have been shown to target the C522 residue of p97 .
Mode of Action
For example, some imidazole derivatives inhibit microtubule assembly, thereby disrupting cell division and growth . Others bind covalently to specific residues of their target proteins, altering their function .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound affects multiple pathways
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption and distribution
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, this compound derivatives are explored for their antimicrobial and anticancer properties. These derivatives have shown promise in preclinical studies for their ability to inhibit the growth of various pathogens and cancer cells .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-2-yl)pyridine
- 2-(2-pyridyl)imidazole
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
What sets [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and material science .
Properties
IUPAC Name |
(2-imidazol-1-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBWEWOIVCTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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